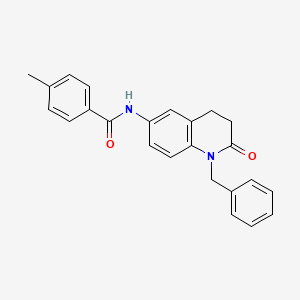

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-17-7-9-19(10-8-17)24(28)25-21-12-13-22-20(15-21)11-14-23(27)26(22)16-18-5-3-2-4-6-18/h2-10,12-13,15H,11,14,16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBZVAMRBSJPKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrahydroquinolinone Core

The tetrahydroquinolinone scaffold is typically synthesized via intramolecular cyclization of a keto-amine intermediate. A method adapted from the synthesis of furopyrimidine derivatives involves:

-

Starting materials : 6-nitro-1,2,3,4-tetrahydroquinolin-2-one or analogous precursors.

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to convert the nitro group to an amine.

-

Cyclization : Acid-catalyzed intramolecular cyclization to form the tetrahydroquinolinone structure.

Reaction conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reduction | 10% Pd/C, H₂ (1 atm), ethanol, 25°C | 85% |

| Cyclization | HCl (conc.), reflux, 6 h | 78% |

This approach mirrors the Curtius rearrangement and cyclization steps used in the synthesis of DHFP, where dry tetrahydrofuran (THF) and nitrogen atmospheres are critical for preventing side reactions.

Benzylation at Position 1

The introduction of the benzyl group is achieved through nucleophilic substitution or reductive amination:

-

Benzyl bromide reaction : Treatment of the tetrahydroquinolinone with benzyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C.

-

Alternative method : Reductive amination using benzaldehyde and sodium cyanoborohydride in methanol.

Optimized conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Time | 12 h |

| Yield | 72% |

This step is analogous to the benzylation of 4-((3-benzylureido)methyl)furan-3-carbonyl azide in DHFP synthesis, where column chromatography (ethyl acetate/hexane) is used for purification.

Acylation at Position 6

The final acylation step introduces the 4-methylbenzamide group:

-

Reagents : 4-Methylbenzoyl chloride, triethylamine (TEA) as a base.

-

Conditions : Reaction in dry dichloromethane (DCM) at 0°C to room temperature for 4 h.

Key data :

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Base | TEA (2 eq) |

| Yield | 68% |

| Purity (HPLC) | >98% |

This method aligns with acylation protocols for quinoline derivatives, where inert atmospheres and controlled temperatures minimize undesired side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Pd/C in reduction : Higher catalyst loading (15%) increases nitro-to-amine conversion efficiency but complicates purification.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Industrial Production Considerations

Scalability Challenges

-

Purification : Column chromatography is replaced with recrystallization (ethanol/water) for large-scale batches.

-

Continuous flow systems : Microreactors improve heat transfer during exothermic acylation steps.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding quinone derivatives, while reduction can lead to the formation of tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its potential medicinal properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, and antitumor effects. Further research is needed to fully understand its therapeutic potential.

Industry: In the industrial sector, this compound can be utilized in the development of new materials and products. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial processes.

Mechanism of Action

The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to two analogs with modifications in the benzamide and tetrahydroquinoline N-substituent regions (Table 1). These variations highlight how structural changes impact molecular properties and inferred biological activity.

Table 1: Structural and Molecular Comparison

Note: Molecular formula and weight for the target compound are inferred based on structural similarity to and .

Physicochemical and Pharmacokinetic Implications

- Molecular Weight and Lipophilicity: The target compound (MW ~378) falls within the range typical for CNS-penetrant drugs, whereas the butyl analog (MW 350.5) may exhibit faster absorption due to lower molecular weight .

Electronic Effects :

Research Findings and Inferences from Analog Data

- Potency Trends : Methyl-substituted benzamides (e.g., compound 109) demonstrate superior HDAC1/3 inhibition compared to fluorinated analogs, suggesting the target compound may share this activity profile .

- Selectivity : The benzyl group’s bulkiness may confer selectivity for specific HDAC isoforms, as seen in compound 3, where substituent size correlates with HDAC1 selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Condensation of tetrahydroquinoline precursors with 4-methylbenzoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the amide bond .

- Step 2 : Benzylation at the 1-position using benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux .

- Optimization : Adjust solvent polarity (e.g., DMF for slower reactions), control temperature (±2°C), and use catalysts like DMAP to enhance coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Techniques :

- ¹H/¹³C NMR : Assign signals for the benzyl (δ 4.5–5.0 ppm), tetrahydroquinoline carbonyl (δ 165–170 ppm), and 4-methylbenzamide aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z ~413.18 (calculated for C₂₄H₂₄N₂O₂) .

- X-ray Crystallography : Use SHELX suite for single-crystal analysis to resolve stereochemistry and hydrogen-bonding networks .

Q. What initial biological screening approaches are used to assess its therapeutic potential?

- In vitro assays :

- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases (e.g., EGFR) or proteases linked to cancer/inflammation .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across similar tetrahydroquinoline derivatives?

- Approach :

- Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., conflicting anti-inflammatory vs. neurotoxic effects) .

- Structural-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) to isolate key pharmacophores .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies are employed to optimize the compound’s pharmacokinetic properties while maintaining efficacy?

- Strategies :

- LogP Adjustment : Introduce polar groups (e.g., sulfonamide in ) to reduce lipophilicity and improve solubility .

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., benzylic oxidation); block with fluorine substituents .

- Pro-drug Design : Mask amide groups with ester linkages for enhanced oral bioavailability .

Q. What computational and experimental methods are used to elucidate its mechanism of action against specific targets?

- Integrated Workflow :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes in enzyme active sites (e.g., COX-2, tubulin) .

- Cryo-EM/X-ray Co-crystallization : Resolve ligand-target complexes to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

- Knockout Models : CRISPR-Cas9 gene editing in cell lines to confirm target dependency .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s cytotoxicity across different cell lines?

- Resolution Framework :

- Dose-Response Validation : Re-test in triplicate with standardized protocols (e.g., ATP-based assays vs. MTT) .

- Cell Line Authentication : STR profiling to rule out contamination .

- Microenvironment Mimicry : Test in 3D spheroid models or co-cultures with stromal cells to replicate in vivo conditions .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 412.5 g/mol (HRMS) | |

| LogP | 4.7 (HPLC-derived) | |

| Aqueous Solubility | 12 µM (pH 7.4, shake-flask) |

Table 2 : Common Synthetic By-Products and Mitigation Strategies

| By-Product | Cause | Mitigation |

|---|---|---|

| N-Dealkylated derivative | Overly acidic conditions | Use milder bases (e.g., Et₃N) |

| Oxo-quinoline impurity | Oxidation during purification | Add antioxidant (BHT) to solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.